molecular formula C15H21NO2 B3890388 N-allyl-2-(4-tert-butylphenoxy)acetamide

N-allyl-2-(4-tert-butylphenoxy)acetamide

Cat. No. B3890388
M. Wt: 247.33 g/mol
InChI Key: CZEJWUKTWTZSPI-UHFFFAOYSA-N
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Description

“N-allyl-2-(4-tert-butylphenoxy)acetamide” is a chemical compound that likely contains an amide group (-CONH2), an allyl group (CH2=CH-CH2-), a tert-butyl group ((CH3)3C-), and a phenoxy group (Ph-O-). The exact properties and characteristics of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as allylamine) with a suitable carboxylic acid derivative (like 2-(4-tert-butylphenoxy)acetyl chloride). This is a common method for synthesizing amides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. The amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-10-16-14(17)11-18-13-8-6-12(7-9-13)15(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJWUKTWTZSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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